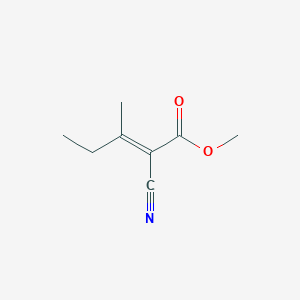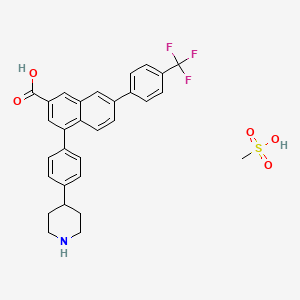
PPTN Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
. This process typically involves reacting the alcohol with methanesulfonyl chloride (MsCl) under suitable conditions. The reaction conditions often include the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Análisis De Reacciones Químicas
PPTN Mesylate undergoes various chemical reactions, including substitution and elimination reactions. The mesylate group is an excellent leaving group, making it highly reactive in nucleophilic substitution reactions . Common reagents used in these reactions include strong nucleophiles such as sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific nucleophile used .
Aplicaciones Científicas De Investigación
PPTN Mesylate has several scientific research applications. It is primarily used in studies related to the P2Y14 receptor, which plays a role in various physiological processes, including immune response and inflammation . Research has shown that this compound can inhibit neutrophil chemotaxis, making it a potential therapeutic agent for conditions involving excessive inflammation, such as severe COVID-19 . Additionally, this compound is used in studies investigating the role of purinergic signaling in hematopoietic stem cell differentiation and mobilization .
Mecanismo De Acción
PPTN Mesylate exerts its effects by selectively antagonizing the P2Y14 receptor . The P2Y14 receptor is a G-protein-coupled receptor activated by UDP-glucose. By blocking this receptor, this compound inhibits the signaling pathways involved in neutrophil chemotaxis and other immune responses . This mechanism makes it a valuable tool for studying the role of the P2Y14 receptor in various physiological and pathological processes.
Comparación Con Compuestos Similares
PPTN Mesylate is unique due to its high selectivity for the P2Y14 receptor . Similar compounds include other sulfonate esters, such as tosylates and triflates, which are also used to convert alcohols into good leaving groups .
Conclusion
This compound is a valuable compound in scientific research, particularly for studies involving the P2Y14 receptor. Its high selectivity and effectiveness make it a powerful tool for investigating various physiological and pathological processes. The synthesis, chemical reactions, and applications of this compound highlight its importance in the fields of chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C30H28F3NO5S |
|---|---|
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
Clave InChI |
NUTQRNOURPWIIS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


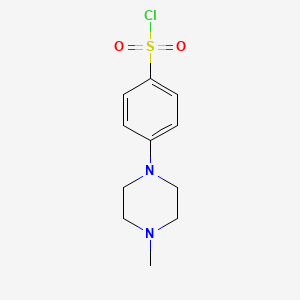
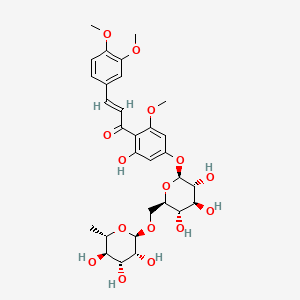
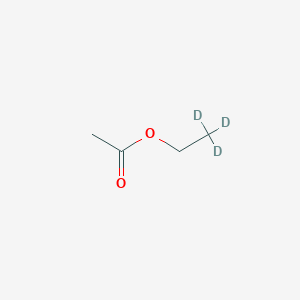

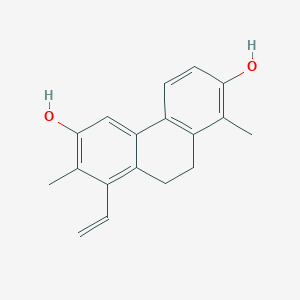
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
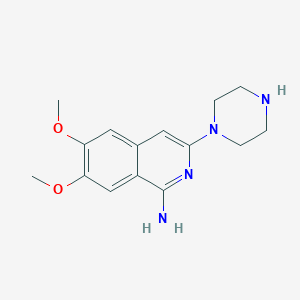
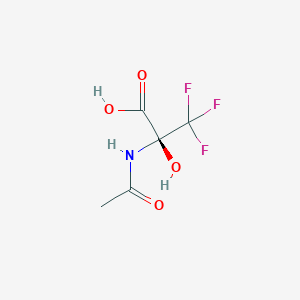
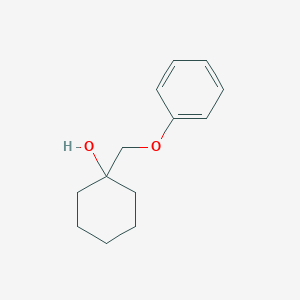
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)


amino]butanedioic acid](/img/structure/B13445726.png)
